1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
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Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C14H18N4OS and its molecular weight is 290.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Research on compounds related to 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one often focuses on the synthesis and structural analysis of related molecules. For example, a study on fac-Re(CO)3Cl complexes utilizing inverse pyridyl-1,2,3-triazole ligands showed the synthesis of electronically tuned complexes, revealing insights into their molecular structures through X-ray crystallography and their electronic properties through various spectroscopic methods (Anderson et al., 2013).
Antioxidant and Antimicrobial Properties
Another area of application involves investigating the antioxidant and antimicrobial properties of triazole derivatives. For instance, new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives were synthesized and evaluated for their antioxidant and antiradical activities, indicating the potential of these compounds in pharmaceutical applications (Bekircan et al., 2008).
Luminescence and Photophysical Properties
The luminescence and photophysical properties of triazole-containing compounds also constitute a significant research interest. Studies on new Zn complexes based on 1,2,4-triazoles have been conducted, focusing on their synthesis, structure, and luminescence, showcasing their potential in materials science and engineering (Gusev et al., 2011).
Catalytic Applications
Research extends into the catalytic applications of triazole derivatives, such as in the study of half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands. These studies explore structural aspects and catalytic efficiency in oxidation and hydrogenation reactions, highlighting the versatility of triazole compounds in catalysis (Saleem et al., 2013).
Molecular Organization Studies
The molecular organization of triazole derivatives in various solvents has been studied, providing insights into how molecular interactions can affect the properties and applications of these compounds (Matwijczuk et al., 2018).
Anticancer and Antimicrobial Agents
Additionally, the synthesis and molecular docking studies of triazole clubbed pyridyl-pyrazolines as potential anticancer and antimicrobial agents have been researched. These studies not only offer promising therapeutic agents but also contribute to understanding the structure-activity relationships of triazole derivatives (Katariya et al., 2021).
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-11-5-9-20-13(11)2-3-14(19)17-7-4-12(10-17)18-8-6-15-16-18/h5-6,8-9,12H,2-4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVWDOSUMQNXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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